molecular formula C20H28O10 B2467652 Hyuganoside II CAS No. 214778-45-7

Hyuganoside II

Cat. No.: B2467652
CAS No.: 214778-45-7
M. Wt: 428.434
InChI Key: LKFCTFLKUBJQLA-GMMZNBDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyuganoside II is an aromatic glycoside isolated from the roots of the plant Angelica furcijuga KITAGAWA, which is indigenous to Japan. This compound is part of a group of glycosides known for their medicinal properties, particularly in traditional Japanese medicine. The roots of Angelica furcijuga have been used to treat various ailments, including hepatopathy, allergosis, inflammation, diabetes, and hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hyuganoside II is typically isolated from the methanolic extract of the fresh roots of Angelica furcijuga. The extraction process involves several steps:

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes described above, which are suitable for laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions: Hyuganoside II undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the glycosidic bonds, potentially altering the compound’s pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its medicinal properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted glycosides .

Scientific Research Applications

Hyuganoside II has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-(2-hydroxypropan-2-yl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O10/c1-20(2,27)13-7-10-11(28-13)5-3-9(4-6-14(22)23)18(10)30-19-17(26)16(25)15(24)12(8-21)29-19/h3,5,12-13,15-17,19,21,24-27H,4,6-8H2,1-2H3,(H,22,23)/t12-,13?,15-,16+,17-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFCTFLKUBJQLA-GMMZNBDUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC(=C2OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1CC2=C(O1)C=CC(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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